3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine is a heterocyclic compound that features a unique fusion of thiazole and indazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of chlorine and amine groups in its structure further enhances its reactivity and potential utility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with thioamide in the presence of a chlorinating agent. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine or alkyl derivatives.
Substitution: Formation of substituted thiazoloindazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity by binding to their active sites. The presence of the chlorine and amine groups allows for strong interactions with the target molecules, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
1H-indazole: Shares the indazole core but lacks the thiazole ring and chlorine substitution.
Thiazole: Contains the thiazole ring but lacks the indazole fusion and chlorine substitution.
3-Chloro-1H-indazole: Similar structure but without the thiazole ring.
Uniqueness: 3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine is unique due to its fused ring structure combining both thiazole and indazole moieties. This fusion imparts distinct chemical and biological properties that are not observed in the individual components .
Eigenschaften
Molekularformel |
C8H5ClN4S |
---|---|
Molekulargewicht |
224.67 g/mol |
IUPAC-Name |
3-chloro-2H-pyrazolo[3,4-f][1,3]benzothiazol-6-amine |
InChI |
InChI=1S/C8H5ClN4S/c9-7-3-1-6-5(11-8(10)14-6)2-4(3)12-13-7/h1-2H,(H2,10,11)(H,12,13) |
InChI-Schlüssel |
WNVGCSYWQRMEED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC3=C(NN=C31)Cl)SC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.